![molecular formula C13H16N2O B169505 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one CAS No. 15142-87-7](/img/structure/B169505.png)

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

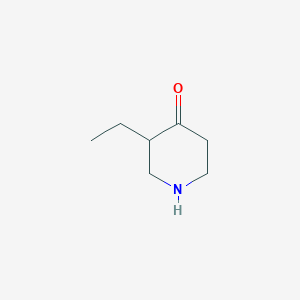

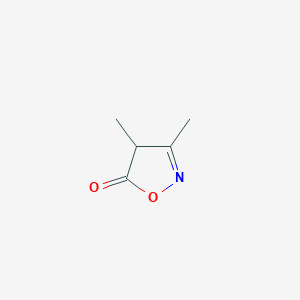

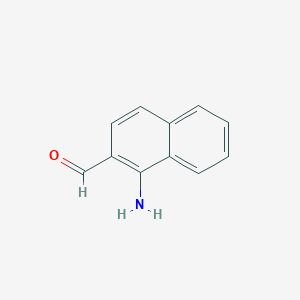

“2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.279 Da and is also known as 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one hydrochloride .

Molecular Structure Analysis

The InChI code for “2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is 1S/C13H16N2O.ClH/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is a powder . It has a molecular weight of 252.74 . The compound should be stored at room temperature .Scientific Research Applications

Synthesis Techniques and Chemical Properties

- The compound and its derivatives have been explored for their synthesis techniques, showcasing the versatility of the spiro-isoquinoline scaffold. For instance, a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported, utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the key Pictet–Spengler reaction (Liu et al., 2006). This highlights the compound's significance in organic chemistry for facilitating complex synthetic routes.

Crystal Structure Analysis

- The crystal structure of related compounds has been elucidated, providing insights into their molecular geometry and potential for interaction with biological targets. For example, a detailed study on the crystal structure of a spiro compound revealed its conformation and interactions at the molecular level (Akkurt et al., 2010), emphasizing the role of these compounds in the design of new materials or pharmaceuticals.

Chemoselective Reactions

- Research into the chemoselectivities of these compounds for producing distinct nitrogen-containing heterocycles has been reported, showcasing the synthetic utility of spiro-isoquinoline derivatives in accessing a variety of biologically relevant structures (Mukherjee & Liu, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNLUQJIUYDSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435327 |

Source

|

| Record name | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one | |

CAS RN |

15142-87-7 |

Source

|

| Record name | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)

![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)